Potassium 5-methoxypyridine-3-trifluoroborate
CAS No.: 1451390-69-4
Cat. No.: VC2999958
Molecular Formula: C6H6BF3KNO
Molecular Weight: 215.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1451390-69-4 |
|---|---|
| Molecular Formula | C6H6BF3KNO |
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide |
| Standard InChI | InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
| Standard InChI Key | GONJJEODGCVTSI-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] |
Introduction
Chemical Identity
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IUPAC Name: Potassium trifluoro(5-methoxypyridin-3-yl)boranuide
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Molecular Formula: C6H6BF3KNO
Structural Information
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2D Structure: The compound consists of a pyridine ring substituted at the 5-position with a methoxy group (-OCH3) and a trifluoroborate group (-BF3K).
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3D Conformer: Conformer generation is restricted due to unsupported elements in computational models .
Synthesis and Preparation
Potassium 5-methoxypyridine-3-trifluoroborate is synthesized via the reaction of boronic acids or esters with potassium hydrogen fluoride (KHF2). This process replaces the hydroxyl group of the boronic acid with a trifluoro group to form the stable trifluoroborate salt.
Key Steps:
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Starting Material: 5-Methoxypyridine-3-boronic acid.
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Reaction with KHF2 under controlled conditions.
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Purification to yield the potassium trifluoroborate salt.
This method ensures high stability and ease of handling compared to free boronic acids, which are prone to oxidation or hydrolysis.
Suzuki-Miyaura Cross-Coupling Reactions
Potassium 5-methoxypyridine-3-trifluoroborate is extensively utilized as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides or vinyl halides in the presence of palladium catalysts to form biaryl or aryl-vinyl products .
Advantages:
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High stability compared to boronic acids.
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Compatibility with aqueous and non-aqueous systems.
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Reduced side reactions due to the inert nature of the trifluoroborate group.
Pharmaceutical and Agrochemical Research
The compound serves as a precursor for synthesizing bioactive molecules, particularly those containing pyridine scaffolds, which are common in pharmaceuticals and agrochemicals .
Related Compounds
Potassium trifluoroarylborates are a class of compounds with similar applications and properties. Examples include:
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Potassium 2-methoxypyridine-5-trifluoroborate (PubChem CID: 72698470) .
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Potassium trifluoro(2-methoxypyrimidin-5-yl)borate (PubChem CID: 25213120) .
These derivatives differ in substitution patterns on the aromatic ring but share similar reactivity profiles.
GHS Classification:
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Skin Irritation: May cause skin irritation (H315).
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Eye Irritation: Causes serious eye irritation (H319).
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Respiratory Effects: May cause respiratory irritation (H335) .
Recommendations:
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Use protective gloves, goggles, and face shields during handling.
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Store in a cool, dry place away from strong acids or oxidizing agents.
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